molecular formula C14H12N4O6 B602240 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid CAS No. 57268-33-4

2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid

Cat. No. B602240
CAS RN: 57268-33-4
M. Wt: 332.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid” is a research chemical1. It is also known as “5- (4-Nitrophenyl)-2-furaldehyde- (2-carboxymethyl) Semicarbazone” or "Dantrolene Impurity"2. The molecular formula is C14H12N4O6 and the molecular weight is 332.271.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction3. This reaction might be relevant to the synthesis of this compound, but further research would be needed to confirm this.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound. However, the molecular formula C14H12N4O6 provides some insight into its composition1.



Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving this compound. The Suzuki–Miyaura cross-coupling reaction might be relevant3, but further research would be needed to confirm this.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented. However, its molecular formula is C14H12N4O6 and its molecular weight is 332.271.


Scientific Research Applications

Cyclisation Reactions

The compound undergoes interesting cyclisation reactions. For instance, a study demonstrated alternative cyclic imide formation from similar compounds, highlighting the sensitivity of these reactions to reagents and reaction conditions, leading to various bicyclic heterocycles (Smyth et al., 2007).

Antimycobacterial Properties

5-Phenyl-furan-2-carboxylic acids, which are structurally related, have shown potential as antimycobacterial agents. A study on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, a potent candidate in this class, emphasizes the need for more structural data on these compounds (Mori et al., 2022).

Analytical and Spectral Studies

The analytical and spectral study of compounds containing furan rings, like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has been conducted to explore their antimicrobial activity. These studies involve characterizing these compounds and testing their effectiveness against various pathogens (Patel, 2020).

Antiprotozoal Agents

Compounds structurally similar to 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid have been synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and effective in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Corrosion Inhibition

Certain heterocyclic semicarbazones, structurally similar, have demonstrated effectiveness in inhibiting corrosion on carbon steel in acidic environments. This property is attributed to molecular interactions and transformations that occur on the metal surface (Palayoor et al., 2017).

Safety And Hazards

This compound is not intended for human or veterinary use. It is for research use only1.


Future Directions

The future directions of research on this compound are not clear from the available information. Further research would be needed to determine its potential applications and safety profile.


Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.


properties

IUPAC Name

2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDXLIJGJXVFDO-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dantrolene Impurity 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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